molecular formula C4H4O4 B12399145 (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid CAS No. 100858-52-4

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid

Cat. No.: B12399145
CAS No.: 100858-52-4
M. Wt: 120.07 g/mol
InChI Key: VZCYOOQTPOCHFL-WSHNTRCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid is a labeled compound used in various scientific research fields. It is a derivative of fumaric acid, where two hydrogen atoms are replaced by deuterium and two carbon atoms are labeled with carbon-13 isotopes. This compound is particularly useful in studies involving metabolic pathways, reaction mechanisms, and structural analysis due to its stable isotope labeling.

Preparation Methods

The synthesis of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available fumaric acid.

    Deuteration: The hydrogen atoms at the 2 and 3 positions are replaced with deuterium using deuterated reagents under specific reaction conditions.

    Carbon-13 Labeling: The carbon atoms at the 1 and 4 positions are labeled with carbon-13 isotopes through a series of reactions involving carbon-13 labeled precursors.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.

Industrial production methods for this compound are similar but scaled up to meet the demand for research purposes. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product.

Chemical Reactions Analysis

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: Reduction reactions can convert it into succinic acid derivatives.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

    Addition: It can participate in addition reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in studying reaction mechanisms and kinetics.

    Biology: The compound is employed in metabolic studies to trace the pathways of fumaric acid in biological systems.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in understanding metabolic disorders.

    Industry: The compound is utilized in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid involves its incorporation into metabolic pathways where fumaric acid is a key intermediate. The labeled isotopes allow researchers to track the movement and transformation of the compound within these pathways. The molecular targets include enzymes involved in the citric acid cycle, such as fumarase, which catalyzes the reversible hydration of fumaric acid to malic acid.

Comparison with Similar Compounds

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid is unique due to its dual labeling with deuterium and carbon-13 isotopes. Similar compounds include:

    (E)-2,3-dideuteriofumaric acid: Labeled only with deuterium.

    (E)-1,4-13C2-fumaric acid: Labeled only with carbon-13.

    (E)-2,3-dideuterio(1,4-13C2)maleic acid: An isomer with the same isotopic labeling but different geometric configuration.

The uniqueness of this compound lies in its ability to provide detailed insights into both hydrogen and carbon movements within chemical and biological systems, making it a valuable tool for comprehensive studies.

Properties

CAS No.

100858-52-4

Molecular Formula

C4H4O4

Molecular Weight

120.07 g/mol

IUPAC Name

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D,3+1,4+1

InChI Key

VZCYOOQTPOCHFL-WSHNTRCTSA-N

Isomeric SMILES

[2H]/C(=C(/[2H])\[13C](=O)O)/[13C](=O)O

Canonical SMILES

C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.